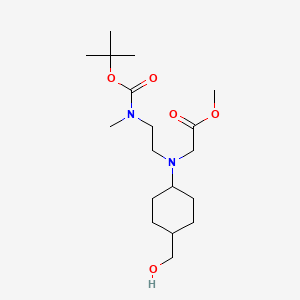![molecular formula C20H25ClN2O4S B13368069 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368069.png)
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, with chloro and ethoxy substituents on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles, maintaining the aromaticity of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfonyl group or other substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine: Similar structure with a fluorine substituent instead of an ethoxy group.
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride: Lacks the chloro substituent and has a hydrochloride salt form.
Uniqueness
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is unique due to its specific combination of chloro and ethoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25ClN2O4S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O4S/c1-3-26-19-8-6-5-7-18(19)22-11-13-23(14-12-22)28(24,25)16-9-10-17(21)20(15-16)27-4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
InChI Key |
FZVYNHWDJLHQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367990.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368007.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368016.png)
![2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13368031.png)
![N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13368036.png)


![1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B13368050.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13368062.png)


![Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B13368086.png)
